1,4,7-Trioxa-10-azacyclododecane
Overview
Description
1,4,7-Trioxa-10-azacyclododecane is a chemical compound with the molecular formula C8H17NO3 . It is also known as 1-Aza-12-crown-4 . The compound appears as white to off-white crystals, needles, or flakes .
Synthesis Analysis
The synthesis of 1,4,7-Trioxa-10-azacyclododecane involves the linking of two molecules of monoaza-12-crown-4 through nitrogen in one step by direct double alkylation . The resulting bis-crown aminoethers give intramolecular alkali cation sandwich complexes which are particularly strong when the bridge is –CH2CH2– and the cation is sodium .Molecular Structure Analysis
The molecular structure of 1,4,7-Trioxa-10-azacyclododecane contains a total of 29 bonds; 12 non-H bonds, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis
1,4,7-Trioxa-10-azacyclododecane has a molecular weight of 175.23 . It is an oil at room temperature .Scientific Research Applications
Interaction with Iodine
1,4,7-Trioxa-10-azacyclododecane has been studied for its interaction with iodine. Research showed its involvement in the formation of charge-transfer bands and triiodide ions in chloroform and 1,2-dichloroethane solutions (Hasani & Shamsipur, 1999).
Molecular Structure in Polymer-Like Complexes
Studies have explored its role in forming novel polymer-like complexes with alkali-metal cations. The structure of these complexes was determined, revealing interesting coordination behaviors (Habata & Akabori, 1996).
Stability with Metal Complexes
Research on 1,4,7-Trioxa-10-azacyclododecane includes determining its stability constants with zinc(II), cadmium(II), and mercury(II) complexes. This has implications for understanding its binding properties in different metal ion interactions (Byriel et al., 1993).
Magnetic Resonance Imaging (MRI) Contrast Agents
It has been a subject of interest in the development of novel gadolinium(III) polyaminocarboxylate macrocyclic complexes, potentially useful as MRI contrast agents. This research explored its relaxation behavior in various conditions, influencing the development of effective MRI agents (Chan et al., 2004).
Chemical Structure Analysis
Studies have also focused on redetermining its structures, contributing to a better understanding of its chemical behavior and potential applications in various fields (Blake et al., 1995).
Luminescence in Europium Complexes
1,4,7-Trioxa-10-azacyclododecane has been investigated for its luminescence properties when complexed with divalent europium. This research provides insights into the potential use of such complexes in various applications, including sensing and imaging technologies (Higashiyama et al., 1992).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, targeting the respiratory system) .
properties
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRHBOZQLXYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194606 | |
Record name | 1,4,7-Trioxa-10-azacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Trioxa-10-azacyclododecane | |
CAS RN |
41775-76-2 | |
Record name | 1,4,7-Trioxa-10-azacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41775-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7-Trioxa-10-azacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041775762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-Trioxa-10-azacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7-trioxa-10-azacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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